Eliglustat (SR) Diastereomer
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Overview
Description
Eliglustat (SR) Diastereomer is a potent, selective inhibitor of glucosylceramide synthase, the rate-limiting enzyme in the synthesis of certain glycosphingolipids. It is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in tissue macrophages .
Preparation Methods
Eliglustat can be synthesized through a multi-step process. One method involves the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps including column chromatography and crystallization to obtain the final product . Industrial production methods often involve high-performance liquid chromatography (HPLC), 2D nuclear magnetic resonance (2DNMR), and high-resolution mass spectrometry (HRMS) to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Eliglustat has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of glucosylceramide synthase. In biology and medicine, it is used as a treatment for Gaucher disease type 1, showing significant improvements in haematological endpoints and reducing organomegaly .
Mechanism of Action
Eliglustat exerts its effects by inhibiting glucosylceramide synthase, thereby reducing the production of glucosylceramide. This inhibition helps balance the deficiency of acid β-glucosidase in patients with Gaucher disease, preventing the accumulation of glucosylceramide in lysosomes . The compound is metabolized primarily by the cytochrome P450 2D6 enzyme .
Comparison with Similar Compounds
Eliglustat is unique compared to other glucosylceramide synthase inhibitors due to its potent selectivity and oral administration route. Similar compounds include imiglucerase, velaglucerase alfa, and taliglucerase alfa, which are enzyme replacement therapies administered intravenously . Unlike these therapies, eliglustat offers the convenience of oral administration and has shown noninferiority in maintaining disease stability .
Properties
CAS No. |
1092472-65-5 |
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Molecular Formula |
C23H36N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m0/s1 |
InChI Key |
FJZZPCZKBUKGGU-WMZHIEFXSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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